molecular formula C34H42Br2N2 B3173915 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 951307-27-0

3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B3173915
CAS No.: 951307-27-0
M. Wt: 638.5 g/mol
InChI Key: HFMSSMCMAMHDMB-UHFFFAOYSA-N
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Description

3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is an organic compound with the molecular formula C34H42Br2N2. It is a derivative of indolo[3,2-b]carbazole, characterized by the presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions. This compound is known for its extended π-conjugated system, making it a valuable material in organic electronics and optoelectronics .

Chemical Reactions Analysis

Types of Reactions

3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include bromine, NBS, and other electrophiles.

    Cross-Coupling Reactions: Reagents such as palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and organostannanes are used.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms at the 3 and 9 positions and octyl groups at the 5 and 11 positions provides a balance between solubility, stability, and electronic performance, making it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

3,9-dibromo-5,11-dioctylindolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42Br2N2/c1-3-5-7-9-11-13-19-37-31-21-25(35)15-17-27(31)29-24-34-30(23-33(29)37)28-18-16-26(36)22-32(28)38(34)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMSSMCMAMHDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)N(C5=C3C=CC(=C5)Br)CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856363
Record name 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951307-27-0
Record name 3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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